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Compound of Interest

Compound Name:

2-Amino-N-(3-

hydroxybutyl)acetamide

hydrochloride

CAS No.: 1220037-43-3

Cat. No.: B1441128

Get Quote

Introduction & Utility
2-Amino-N-(3-hydroxybutyl)acetamide hydrochloride (AHBA-HCl) is a bifunctional building

block comprising a glycinamide core substituted with a 3-hydroxybutyl group. In drug

development, it is utilized to:

Modulate Physicochemical Properties: The hydroxyalkyl tail increases polarity and water

solubility compared to standard alkyl amides (e.g., ethylamide).

Mimic Transition States: The secondary hydroxyl group can mimic the transition state of

peptide hydrolysis or interact with specific receptor pockets (e.g., in protease inhibitors).

Provide a Conjugation Handle: The secondary alcohol offers a site for further

functionalization (e.g., esterification with fatty acids or fluorophores) post-synthesis.
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Property Data

IUPAC Name
2-Amino-N-(3-hydroxybutyl)acetamide

hydrochloride

CAS Number 1220037-43-3

Structure
H₂N-CH₂-CO-NH-CH₂-CH₂-CH(OH)-CH₃[1][2][3]

[4][5][6][7][8][9][10][11] · HCl

Formula C₆H₁₄N₂O₂ · HCl

Molecular Weight 182.65 g/mol

Solubility Soluble in Water, Methanol, DMSO, DMF

pKa (Amine) ~8.0 (Estimated for glycinamide amine)

Synthesis Strategy: The "Fragment Condensation"
Approach
Since AHBA-HCl is a C-terminal amine component, it cannot be used in standard Solid Phase

Peptide Synthesis (SPPS) growing from C-to-N on a resin. Instead, it is best introduced via a

Convergent Strategy:

Phase A: Synthesis of the Protected Peptide Fragment (Side-chain protected, C-terminal

carboxylic acid) on an acid-labile resin (e.g., 2-Chlorotrityl Chloride Resin).

Phase B: Solution-phase Coupling of the Protected Peptide with AHBA-HCl.

Phase C: Global Deprotection of side chains.

Workflow Diagram
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Caption: Convergent synthesis workflow for incorporating AHBA-HCl at the peptide C-terminus.

Detailed Protocols
Protocol A: Preparation of Protected Peptide Fragment
Objective: To generate a peptide with a free C-terminal carboxyl group and protected side

chains.

Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1441128/docs?utm_src=pdf-body-img#application-note-c-terminal-modification-using-2-amino-n-3-hydroxybutyl-acetamide-hcl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441128?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Loading: Load the first amino acid (Fmoc-AA-OH) using DIPEA (4 eq) in DCM.

Elongation: Perform standard Fmoc SPPS cycles (Deprotection: 20% Piperidine/DMF;

Coupling: HBTU/DIPEA).

Cleavage (Critical):

Wash resin with DCM (3x).

Treat with 1% TFA in DCM (10 mL per g resin) for 2 min. Filter into 10% Pyridine/Methanol

(to neutralize).

Repeat 3-5 times.

Concentrate filtrate and precipitate in cold water or ether.

Result:Fmoc-[Peptide]-COOH (or Boc-[Peptide]-COOH) with side chains protected (e.g.,

tBu, Trt, Pbf).

Protocol B: Coupling AHBA-HCl (Solution Phase)
Objective: Amidation of the peptide C-terminus with AHBA-HCl without O-acylation side

reactions.

Reagents:

Protected Peptide Fragment (1.0 eq)

AHBA-HCl (1.2 eq)

Coupling Reagent: HATU (1.1 eq) or EDC.HCl (1.2 eq) / HOAt (1.2 eq)

Base: DIPEA (N,N-Diisopropylethylamine)[7][8]

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:
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Dissolution: Dissolve the Protected Peptide Fragment (1.0 eq) in anhydrous DMF

(concentration ~0.1 M).

Activation:

Add HATU (1.1 eq).

Add DIPEA (2.0 eq) to activate the carboxyl group.

Note: Stir for 30 seconds. Do not wait longer to avoid racemization of the C-terminal

residue.

Amine Addition:

In a separate vial, dissolve AHBA-HCl (1.2 eq) in minimal DMF.

Add DIPEA (1.2 eq) to this vial to neutralize the HCl salt and release the free amine.

Immediately add the neutralized AHBA solution to the activated peptide mixture.

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

Monitoring: Check by HPLC or LC-MS. Look for the shift from [M+H]+ (Acid) to

[M+H+130]+ (Amide adduct).

Work-up:

Dilute with Ethyl Acetate (EtOAc).

Wash with 5% NaHCO₃ (2x), 1M KHSO₄ (2x), and Brine (1x).

Dry over Na₂SO₄ and evaporate.

Protocol C: Troubleshooting Side Reactions (O-
Acylation)
Risk: The secondary hydroxyl group on AHBA can compete with the amine, leading to ester

formation (O-acylation).
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Mechanism of Selectivity: Primary amines are significantly more nucleophilic than secondary

alcohols. However, excess base or high temperatures can promote O-acylation.

Optimization Table:

Variable Recommendation Reason

Base Stoichiometry
Strictly controlled (3.0–3.2 eq

total)

Excess base promotes

deprotonation of the hydroxyl

group.

Coupling Reagent
EDC/HOBt preferred over

HATU

Slower activation favors the

more nucleophilic amine over

the alcohol.

Temperature 0°C start, then warm to RT
Kinetic control favors amide

bond formation.

Additives Avoid DMAP
DMAP catalyzes esterification

(O-acylation).

Analytical Verification
Quality Control Criteria:

Mass Spectrometry (ESI-MS):

Confirm Mass: MW_Peptide_Acid + 130.1 (Mass of AHBA residue minus H₂O).

Check for +42 Da (Acetylation) or +Mass_Peptide (Double addition via O-acylation, rare).

HPLC Purity: >95% at 214 nm.

Example Data Interpretation:

Starting Material: Protected Peptide-OH (Retention Time: 12.5 min).

Product: Protected Peptide-AHBA (Retention Time: 11.8 min). Note: The product is more

polar due to the hydroxybutyl group, often eluting slightly earlier or similar to the acid
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depending on the gradient.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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